7-Hydroxy Aminopterin
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Overview
Description
7-Hydroxy Aminopterin is a metabolite with the molecular formula C19H20N8O6 and a molecular weight of 456.41 . It is a modified amino acid . Aminopterin, from which this compound is derived, is an amino derivative of folic acid that was once used as an antineoplastic agent in the treatment of pediatric leukemia .
Molecular Structure Analysis
The molecular structure of this compound consists of a pteridine ring system attached to a benzene ring and a glutamic acid moiety . The SMILES representation of the molecule isC1=CC(=CC=C1C(=O)NC@@HO)C(=O)O)NCC2=NC3=C(NC2=O)N=C(N=C3N)N
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 456.41 . It is stored at a temperature of +4°C and shipped at room temperature .Scientific Research Applications
DNA Synthesis Inhibition : Aminopterin has been used to study replicon origins in Chinese hamster cell DNA, although its effectiveness as a DNA synthesis inhibitor was questioned compared to hydroxyurea. This study supported the bidirectional model for DNA replication in animal cells (Amaldi, Carnevali, Leoni, & Mariotti, 1972).
Aromatic Amino Acid Hydroxylases : Research on 7-substituted pterins (such as 7-tetrahydrobiopterin, an analogue of aminopterin) revealed their role as cofactors and potential inhibitors of aromatic amino acid hydroxylases. This has implications for understanding hyperphenylalaninemia in patients excreting 7-BH4 (Davis, Ribeiro, Tipper, & Kaufman, 1992).
Enzyme Inhibition : 7-tetrahydrobiopterin was found to be both a substrate and a competitive inhibitor of phenylalanine hydroxylase, indicating its role in enzymatic processes and the potential for influencing metabolic pathways (Adler et al., 1992).
Tetrahydrobiopterin Binding : Studies on tetrahydrobiopterin (BH4) binding to aromatic amino acid hydroxylases suggest the importance of pterin binding in enzyme function. Different bound conformations of BH4 depending on the hydroxylase it interacts with were observed (Teigen et al., 2004).
Metabolic Disorder Research : Mutations in the 4a-carbinolamine dehydratase gene, which is involved in phenylalanine hydroxylation, were linked to hyperphenylalaninemia and abnormal cofactor metabolism, indicating the importance of studying aminopterin and its analogues in genetic disorders (Citron et al., 1993).
Skin Pigmentation and Vitiligo Research : A study on the regulation of melanin biosynthesis in human epidermis found that 7-tetrahydrobiopterin may initiate depigmentation in patients with vitiligo, offering insights into skin pigment disorders (Schallreuter et al., 1994).
Mechanism of Action
Aminopterin, the parent compound of 7-Hydroxy Aminopterin, binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimidines, thus its deficiency results in a reduction of DNA, RNA, and protein synthesis .
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRAZHHNSREJAS-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857708 |
Source
|
Record name | N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97772-99-1 |
Source
|
Record name | N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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